3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 300817-84-9
VCID: VC4559226
InChI: InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8-
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Molecular Formula: C17H10ClN3O4S2
Molecular Weight: 419.85

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

CAS No.: 300817-84-9

Cat. No.: VC4559226

Molecular Formula: C17H10ClN3O4S2

Molecular Weight: 419.85

* For research use only. Not for human or veterinary use.

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide - 300817-84-9

Specification

CAS No. 300817-84-9
Molecular Formula C17H10ClN3O4S2
Molecular Weight 419.85
IUPAC Name 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8-
Standard InChI Key VFJPMSODMDNVRA-ZSOIEALJSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Introduction

Potential Biological Activities

Thiazolidinone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of a nitro group in the compound could enhance its antimicrobial properties by increasing its ability to interact with biological targets.

Antimicrobial Activity

Studies on similar thiazolidinone derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds like (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide have demonstrated potent antibacterial effects, often surpassing those of standard antibiotics like ampicillin and streptomycin .

Anti-Inflammatory Activity

Thiazolidinone derivatives can also act as inhibitors of enzymes involved in inflammation, such as COX-1/2 and 5-LOX. This dual inhibition can contribute to their anti-inflammatory properties .

Anticancer Activity

Some thiazolidinone derivatives have shown promise as anticancer agents due to their ability to interact with cellular targets involved in cancer progression .

Synthesis and Characterization

The synthesis of thiazolidinone derivatives typically involves the reaction of acid hydrazides with trithiocarbonyl diglycolic acid or similar reagents. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound .

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